molecular formula C22H18N4O5S B11969195 (2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11969195
M. Wt: 450.5 g/mol
InChI Key: PHGOWNKWSKYHBJ-YDZHTSKRSA-N
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Description

The compound (2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of furan, thiazolidinone, and nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-methoxyphenyl)furan-2-carbaldehyde with thiosemicarbazide to form an intermediate hydrazone. This intermediate then undergoes cyclization with 3-nitrobenzyl bromide under basic conditions to yield the final thiazolidinone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like or .

    Reduction: Reagents like with a or .

    Substitution: Reagents like or .

Major Products

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various .

Scientific Research Applications

(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential as an or .

    Industry: Possible applications in the development of due to its unique structural properties.

Mechanism of Action

The mechanism by which (2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar compounds include:

  • (2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrophenyl)-1,3-thiazolidin-4-one
  • (2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one

These compounds share similar structural features but differ in the substituents on the benzyl or phenyl groups. The unique combination of functional groups in (2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N4O5S

Molecular Weight

450.5 g/mol

IUPAC Name

(2E)-2-[(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N4O5S/c1-30-17-7-5-15(6-8-17)19-10-9-18(31-19)13-23-25-22-24-21(27)20(32-22)12-14-3-2-4-16(11-14)26(28)29/h2-11,13,20H,12H2,1H3,(H,24,25,27)/b23-13+

InChI Key

PHGOWNKWSKYHBJ-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=N/N=C/3\NC(=O)C(S3)CC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=NN=C3NC(=O)C(S3)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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